molecular formula C15H12FNO2S B12843162 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole

Cat. No.: B12843162
M. Wt: 289.3 g/mol
InChI Key: QKGITYSMMGFBJE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a 3,4-dimethoxyphenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 2-fluorobenzoyl chloride.

    Formation of Benzothiazole Core: The benzothiazole core is formed through a cyclization reaction. This can be achieved by reacting 3,4-dimethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions, to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.

    3,4-Dimethoxyphenylacetic acid: Another structurally related compound with distinct chemical properties.

Uniqueness

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole is unique due to the presence of both the 3,4-dimethoxyphenyl group and the fluorine atom, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12FNO2S

Molecular Weight

289.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C15H12FNO2S/c1-18-12-6-3-9(7-13(12)19-2)15-17-11-5-4-10(16)8-14(11)20-15/h3-8H,1-2H3

InChI Key

QKGITYSMMGFBJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F)OC

Origin of Product

United States

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